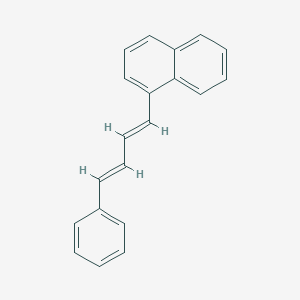

1-(4-Phenyl-1,3-butadienyl)naphthalene

Description

The compound 1-(4-Phenyl-1,3-butadienyl)naphthalene is a molecule characterized by a naphthalene (B1677914) ring system linked to a phenyl group through a four-carbon conjugated polyene bridge. This structure places it firmly in the category of π-conjugated systems, which are of immense interest in contemporary science. The defining feature of this molecule is the continuous chain of overlapping p-orbitals extending across the entire molecular framework, from the naphthalene moiety to the phenyl group. This extensive electron delocalization is the source of its unique characteristics and potential for advanced applications.

Structure

3D Structure

Properties

Molecular Formula |

C20H16 |

|---|---|

Molecular Weight |

256.3g/mol |

IUPAC Name |

1-[(1E,3E)-4-phenylbuta-1,3-dienyl]naphthalene |

InChI |

InChI=1S/C20H16/c1-2-9-17(10-3-1)11-4-5-12-18-14-8-15-19-13-6-7-16-20(18)19/h1-16H/b11-4+,12-5+ |

InChI Key |

NSXGYMQZSKCZGN-JLYPQOKGSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC3=CC=CC=C32 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Fundamental Principles of Conjugation in Phenyl Butadienyl Naphthalene Architectures

Delocalization of π-Electrons and its Impact on Electronic Configuration in Extended Chromophores

In the 1-(4-Phenyl-1,3-butadienyl)naphthalene molecule, all carbon atoms within the phenyl ring, the butadienyl chain, and the naphthalene (B1677914) rings are sp² hybridized. This hybridization leaves each carbon atom with an unhybridized p-orbital perpendicular to the plane of the molecule. These p-orbitals overlap with their neighbors, creating a continuous, extended π-system that stretches across the entire molecular framework. copbela.org

The electrons within this system, known as π-electrons, are not confined to the space between two specific atoms (as in a localized double bond) but are free to move throughout the entire conjugated system. This phenomenon is known as electron delocalization. In molecules with extended π-systems, such as this compound, this delocalization has a profound impact on the electronic configuration. pitt.edumdpi.com

Resonance Stabilization and Contribution of Canonical Forms in the Phenyl-Butadienyl-Naphthalene System

The concept of resonance is a qualitative tool used to describe the delocalization of electrons in conjugated systems. The true electronic structure of this compound cannot be represented by a single Lewis structure. Instead, it is a hybrid of several contributing structures, known as canonical or resonance forms.

The most significant canonical forms for this molecule are those that maintain the aromaticity of both the phenyl and naphthalene rings, with the double bonds simply alternating along the butadienyl chain. However, other canonical forms that involve charge separation can also be drawn. In these forms, a positive charge may be placed on one part of the molecule and a negative charge on another, illustrating the mobility of the π-electrons across the structure.

The actual molecule is a weighted average of all its possible resonance forms, known as the resonance hybrid. msu.edu This delocalization provides significant thermodynamic stability, referred to as resonance energy. quora.com For instance, naphthalene has a resonance energy of about 61 kcal/mol, which is less than twice that of a single benzene (B151609) ring (36 kcal/mol), indicating that the fused rings share and delocalize the π-electrons. quora.comiptsalipur.org In the this compound system, the conjugation extends this delocalization even further, connecting the two aromatic moieties via the polyene bridge, resulting in a highly stabilized molecule. The bond lengths within the butadienyl chain are intermediate between typical single and double bonds, providing physical evidence of this electron delocalization. pitt.edumsu.edu

Theoretical Models for Conjugation Length and its Manifestation in Optoelectronic Behavior

The relationship between the length of a conjugated system and its optical and electronic properties can be described by theoretical models. One of the simplest yet effective models is the "particle in a one-dimensional box" quantum mechanical model. youtube.com This model treats the delocalized π-electrons as particles confined to move along the length of the conjugated chain.

According to this model, the energy levels of the electrons are quantized and are inversely proportional to the square of the length of the box (the conjugation length). youtube.com As the conjugation length increases, the energy levels become more closely spaced. Consequently, the energy required to excite an electron from the HOMO to the LUMO decreases. This energy corresponds to the energy of absorbed light, and a lower transition energy means that the molecule will absorb light of a longer wavelength (a bathochromic or red shift).

This principle is clearly observed in linear polyenes, where each additional conjugated double bond increases the wavelength of maximum absorption (λmax). The extended conjugation in this compound, which links 11 double bonds in a continuous system, results in a significantly lower HOMO-LUMO gap compared to its constituent parts (benzene, naphthalene, or butadiene) alone. This leads to the absorption of light at longer wavelengths, a key feature of its optoelectronic behavior. aip.org More advanced theoretical frameworks, such as the Hückel Molecular Orbital (HMO) method, provide more accurate calculations of π-electron energies and can be used to predict the stability and spectral properties of complex conjugated molecules. mdpi.com

| Compound | Number of Conjugated Double Bonds | Observed λmax (nm) |

|---|---|---|

| 1,3-Butadiene (B125203) | 2 | 217 |

| 1,3,5-Hexatriene (B1211904) | 3 | 258 |

| 1,3,5,7-Octatetraene | 4 | 290 |

Advanced Synthetic Methodologies and Mechanistic Investigations of Naphthalene Butadiene Derivatives

Synthetic Routes to 1-(4-Phenyl-1,3-butadienyl)naphthalene and Related Conjugates

The construction of the this compound scaffold requires precise methods for forming both the aryl-polyene and the internal diene linkages. Chemists employ a variety of powerful reactions to achieve this, often focusing on transition metal catalysis and classical olefination strategies.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Polyene Linkages

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds between sp²-hybridized centers, typical of aryl and vinyl groups. The Mizoroki-Heck and Suzuki-Miyaura reactions are particularly prominent in this context. wikipedia.orgyoutube.com

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of a naphthalene-butadiene system, this could involve reacting a halonaphthalene (e.g., 1-bromonaphthalene) with a phenyl-substituted butadiene, or a naphthyl-substituted butadiene with a halobenzene (e.g., iodobenzene). wikipedia.orgyoutube.com The reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final coupled product. libretexts.org A key advantage of the Heck reaction is its frequent high stereoselectivity, often favoring the formation of the trans isomer. youtube.comorganic-chemistry.org

The Suzuki-Miyaura coupling offers another robust route, reacting an organoboron compound (like an arylboronic acid or ester) with an organic halide catalyzed by a palladium complex. youtube.comnih.gov To assemble the target structure, one could envision coupling a naphthylboronic acid with a phenyl-substituted butadienyl halide. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based byproducts. youtube.comclockss.org The catalytic cycle is similar to the Heck reaction but involves a transmetalation step where the organic group is transferred from boron to the palladium center. youtube.comyoutube.com

| Reaction | Key Reactants | Catalyst (Typical) | Key Advantages |

|---|---|---|---|

| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) complexes (e.g., Pd(OAc)₂, PdCl₂) | Good for aryl-vinyl bonds, often high trans-selectivity. youtube.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complexes with phosphine (B1218219) ligands | Mild conditions, high functional group tolerance, non-toxic byproducts. youtube.comclockss.org |

| Stille Reaction | Aryl/Vinyl Halide + Organostannane | Pd(0) complexes | Tolerant of many functional groups. thieme.com |

Olefination Strategies for 1,3-Butadienyl Moiety Construction

Olefination reactions are fundamental to converting carbonyl compounds into alkenes and are central to building the 1,3-butadienyl bridge. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods employed. nih.govmasterorganicchemistry.com

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comwikipedia.org This ylide then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct. libretexts.org For instance, to synthesize this compound, one could react cinnamaldehyde (B126680) with a naphthyl-substituted ylide or 1-naphthaldehyde (B104281) with a phenyl-substituted butadienyl ylide. unwisdom.orgedubirdie.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the desired alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgnih.gov These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, making purification of the final product much simpler compared to the often-problematic removal of triphenylphosphine (B44618) oxide from Wittig reactions. wikipedia.orgorganic-chemistry.org The HWE reaction almost exclusively produces the (E)-alkene, making it highly stereoselective. wikipedia.org

| Olefination Method | Key Reagent | Carbonyl Substrate | Primary Product(s) | Key Features |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Aldehyde or Ketone | Alkene + Triphenylphosphine oxide | Stereoselectivity depends on ylide stability; byproduct can be difficult to remove. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Aldehyde or Ketone | Alkene + Dialkyl phosphate salt | Generally gives (E)-alkenes; water-soluble byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |

Diels-Alder and Retro-Diels-Alder Approaches in Naphthalene (B1677914) and Butadiene Functionalization

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org While not a direct route to the target molecule itself, it is a cornerstone for the synthesis of substituted naphthalene cores. The reaction involves the formation of a cyclohexene (B86901) derivative, which can then be aromatized to yield the naphthalene ring system. youtube.com However, naphthalene itself is a very stable aromatic compound and thus a reluctant diene in Diels-Alder reactions, often requiring harsh conditions or highly reactive dienophiles. wikipedia.orgacs.orgechemi.com More practical approaches involve using functionalized butadienes that react with suitable dienophiles to build up the ring system prior to aromatization. acs.orgnih.gov

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and occurs at higher temperatures. wikipedia.orgmasterorganicchemistry.com It can be synthetically useful for generating unstable or reactive dienes, such as 1,3-butadiene (B125203), in situ from stable precursors like cyclohexene or sulfolene. masterorganicchemistry.comwikipedia.org This strategy can be employed to introduce a butadiene moiety that can then be further functionalized.

Stereoselective Synthesis of Defined Isomers (e.g., E/Z Isomerism of Butadiene)

The 1,3-butadienyl linker contains two double bonds, which can exist as (E,E), (E,Z), (Z,E), or (Z,Z) isomers. Controlling the stereochemistry of these bonds is crucial as it significantly impacts the final compound's properties. The choice of olefination strategy is the primary method for achieving this control.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and allow for equilibration of intermediates, leading predominantly to the thermodynamically more stable (E)-alkene . wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (with alkyl substituents) react rapidly and irreversibly, typically yielding the kinetically favored (Z)-alkene . wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides (with aryl or vinyl groups) often give poor selectivity, resulting in a mixture of (E) and (Z) isomers. wikipedia.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , under standard conditions, strongly favors the formation of (E)-alkenes , often with excellent selectivity. wikipedia.orgnrochemistry.com However, modifications exist to favor the (Z)-isomer. The Still-Gennari modification uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-chelating bases (like KHMDS) in polar aprotic solvents (like THF with crown ether). nrochemistry.comyoutube.com These conditions accelerate the elimination step, favoring the kinetic (Z)-product. youtube.com

Elucidation of Reaction Mechanisms in the Formation of Naphthalene-Butadiene Scaffolds

Understanding the reaction mechanisms is key to optimizing synthetic routes and controlling product formation. While ionic pathways dominate the olefination and many coupling reactions, radical-mediated processes offer alternative and sometimes complementary pathways.

Radical-Mediated Pathways Involving Phenyl and Butadiene Radicals

Radical reactions provide a distinct approach to forming C-C bonds and cyclic systems. wikipedia.org These processes typically involve three stages: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org

Studies on the reaction between a phenyl radical and 1,3-butadiene have shown that it can be a viable, barrierless pathway to form polycyclic aromatic hydrocarbons (PAHs). researchgate.net The mechanism is initiated by the addition of the phenyl radical to a terminal carbon of the 1,3-butadiene molecule. researchgate.netmit.edu This forms a new radical intermediate which can then undergo an intramolecular cyclization. This cyclization step, where the radical attacks the phenyl ring, leads to the formation of a six-membered ring. researchgate.net Subsequent elimination of a hydrogen atom results in the formation of 1,4-dihydronaphthalene, a direct precursor that can be aromatized to naphthalene. researchgate.net Such radical cascade processes can be highly efficient for constructing complex polycyclic structures from simple acyclic precursors. thieme-connect.comnih.gov

Electrocyclization and Rearrangement Mechanisms

The conjugated π-system of this compound, which can be viewed as a substituted hexatriene, is predisposed to undergo electrocyclic reactions, particularly under thermal or photochemical stimulation. These pericyclic reactions involve the formation of a sigma bond between the ends of the conjugated system, leading to a cyclic product. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the polyene.

For a 1,3,5-hexatriene (B1211904) system, which has 6 π-electrons, the following selection rules apply:

| Conditions | Rotation | Relationship of Substituents in Product |

| Thermal | Disrotatory | Cis |

| Photochemical | Conrotatory | Trans |

In a disrotatory process, the terminal p-orbitals rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. Under thermal conditions, the HOMO of the 6π-electron system has a symmetry that allows for this mode of cyclization. This would lead to the formation of a cyclohexadiene derivative where the substituents at the newly formed stereocenters are in a cis relationship.

Conversely, under photochemical conditions, absorption of a photon promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO). This new HOMO of the excited state has a different symmetry, which dictates a conrotatory ring closure, where the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise). This results in a trans relationship between the substituents on the newly formed ring.

In the specific case of this compound, the electrocyclization would involve the formation of a bond between the C4 of the butadiene chain and the C2 position of the naphthalene ring, or between the phenyl-substituted C1 and the C2 of the naphthalene, depending on the conformation. The more likely pathway involves the butadiene chain cyclizing onto the naphthalene ring, leading to a partially hydrogenated phenanthrene (B1679779) or anthracene (B1667546) derivative. The precise nature of the product would depend on the specific geometric isomer of the starting material and the reaction conditions.

Mechanistic Studies on Isomerization Processes in Conjugated Diene-Aromatic Systems

The isomerization of conjugated diene-aromatic systems like this compound is a complex process that can occur through several mechanisms, particularly under photochemical conditions. These isomerizations typically involve the interconversion between different geometric isomers (E/Z or cis/trans) around the double bonds of the butadiene moiety.

Research on closely related compounds, such as 1,4-diphenyl-1,3-butadiene, has elucidated several potential isomerization pathways. One of the notable mechanisms proposed for the photoisomerization of diarylbutadienes in constrained environments, such as in the solid state or in glassy media at low temperatures, is the bicycle-pedal mechanism . researchgate.net This mechanism involves the simultaneous rotation around two double bonds, which is a volume-conserving isomerization process. For instance, the cis,cis-isomer can convert directly to the trans,trans-isomer without the formation of a detectable cis,trans-intermediate. researchgate.net This is in contrast to solution-phase photochemistry, where one-bond-twist mechanisms are more common. researchgate.net

The isomerization can also be influenced by sensitizers, which can promote the formation of triplet states. kyoto-u.ac.jprsc.org The isomerization of stilbene (B7821643), a simpler analogue, has been extensively studied and provides a foundational understanding. In such systems, both singlet and triplet excited states can be involved in the isomerization process. kyoto-u.ac.jprsc.orgresearchgate.netresearchgate.netcaltech.edu The general mechanism involves the excitation to an excited state, followed by rotation around a double bond to a perpendicular intermediate, which can then decay to either the cis or trans ground state. The efficiency and selectivity of the isomerization can be significantly affected by the nature of the solvent and the presence of quenchers or sensitizers. kyoto-u.ac.jprsc.org

For this compound, the presence of the naphthalene moiety can introduce additional complexities, such as the potential for intramolecular energy transfer and the participation of different excited states associated with the naphthalene ring.

Table of Plausible Isomerization Mechanisms for this compound

| Mechanism | Description | Typical Conditions | Key Intermediates |

| One-Bond-Twist | Stepwise isomerization around a single double bond. | Solution phase, photochemical | Twisted perpendicular excited state |

| Bicycle-Pedal | Concerted isomerization around two double bonds. | Solid state, glassy media, photochemical | - |

| Triplet Sensitization | Isomerization proceeds via a triplet excited state. | Photochemical, in the presence of a sensitizer | Triplet exciplexes |

Based on a comprehensive search of available scientific literature and databases, detailed computational and quantum mechanical analyses specifically for the compound This compound are not publicly available. Peer-reviewed studies containing the specific data required to populate the requested sections—such as Density Functional Theory (DFT) calculations of its electronic structure, Time-Dependent Density Functional Theory (TD-DFT) analysis of its excited states, or Molecular Dynamics (MD) simulations of its conformational behavior—could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific requirements of the provided outline without resorting to speculation. The creation of data tables and detailed research findings as requested is contingent on the existence of this primary research data, which appears to be absent from the public domain.

General computational methodologies relevant to this class of molecules are well-established:

Density Functional Theory (DFT) is a standard method for investigating the electronic structure of conjugated organic molecules. It is frequently used to calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's electronic properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying excited states. It allows for the theoretical prediction of electronic absorption and emission spectra (UV-Vis and fluorescence) and can provide insights into phenomena like intramolecular charge transfer (ICT), where electron density shifts from a donor to an acceptor part of a molecule upon photoexcitation.

Molecular Dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time. This technique can be used to explore the conformational flexibility (fluxionality) of a molecule and to simulate its interactions with other molecules or a solvent environment.

While these techniques would be appropriate for studying this compound, the specific results from such studies are not available. To provide the requested article, dedicated computational research on this particular molecule would need to be performed.

Computational Chemistry and Quantum Mechanical Analysis of 1 4 Phenyl 1,3 Butadienyl Naphthalene

Elucidation of Reaction Pathways and Transition States through Potential Energy Surface Calculations

Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a reaction, which is crucial for understanding reaction mechanisms, identifying stable intermediates, and characterizing the transition states that connect them. While direct computational studies on the reaction pathways of 1-(4-phenyl-1,3-butadienyl)naphthalene are not extensively documented in the surveyed literature, analysis of analogous systems offers significant insights into its potential reactivity. The primary reactive sites of this molecule are the conjugated butadiene chain and the aromatic rings, suggesting that photochemical and thermal cyclization reactions are plausible pathways.

Analogous Photochemical Pathways: Diarylalkene and Diarylbutadiene Cyclization

The photochemical behavior of diarylethenes and diarylbutadienes, which share structural similarities with this compound, is well-studied. researchgate.netresearchgate.net These reactions typically involve a pericyclic reaction, specifically an electrocyclization that occurs from an electronically excited state. The general mechanism, inferred from studies on molecules like stilbene (B7821643) (a diarylethene), involves several key steps on the potential energy surface:

Photoexcitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).

Isomerization: In the excited state, rotation around a double bond can occur, for instance, converting a trans-isomer to a cis-isomer. This process often proceeds through a "conical intersection," a point where the potential energy surfaces of two electronic states cross, providing an efficient pathway for non-radiative decay. psu.edu

Electrocyclization: The cis-isomer, upon further excitation or from the same excited state, can undergo a 6π-electrocyclization. This involves the formation of a new sigma bond between the two aryl groups (in this case, the phenyl and naphthyl moieties) to form a cyclic diene structure, analogous to 4a,4b-dihydrophenanthrene (B14708593) (DHP) formation from stilbene.

De-excitation/Aromatization: The cyclized product can then return to the ground state. Often, this is followed by an oxidation (dehydrogenation) step that leads to a stable, fully aromatic polycyclic system.

The efficiency and outcome of these photoreactions are dictated by the topology of the potential energy surfaces. nih.gov Computational methods like the complete active space self-consistent field (CASSCF) are used to map these surfaces, locate stationary points (minima and transition states), and identify conical intersections that govern the reaction yields and dynamics. researchgate.nettum.de

Analogous Formation Pathway: Phenyl Radical Addition to 1,3-Butadiene (B125203)

Insights into the thermal reactivity and stability of the core structure can be gained from computational studies on the formation of related molecules. The reaction between a phenyl radical (C₆H₅) and 1,3-butadiene (C₄H₆) has been investigated computationally and experimentally, revealing pathways to form both 1-phenyl-1,3-butadiene (B73350) and the cyclized product, 1,4-dihydronaphthalene. nih.govacs.orguoa.gr This reaction is highly relevant as it constructs the carbon skeleton analogous to the core of this compound.

The key findings from the potential energy surface calculations for this reaction are:

The reaction initiates with a barrierless addition of the phenyl radical to a terminal carbon of 1,3-butadiene, forming a C₁₀H₁₁ radical intermediate. nih.govresearchgate.net

This intermediate has two primary competing pathways:

H-atom elimination: The intermediate can lose a hydrogen atom from the butadiene moiety to form 1-phenyl-trans-1,3-butadiene. This channel is a minor contributor. nih.govsigmaaldrich.com

Cyclization and H-atom elimination: The dominant pathway involves the isomerization of the adduct via ring closure, followed by the elimination of a hydrogen atom from the phenyl ring's bridging carbon. nih.govresearchgate.net This leads to the formation of the bicyclic product, 1,4-dihydronaphthalene. nih.gov

The cyclization and subsequent hydrogen loss proceed through a tight exit transition state that is located approximately 31 kJ/mol above the energy of the separated products (1,4-dihydronaphthalene + H). nih.govresearchgate.net

The energetics of the major stationary points on the potential energy surface for the reaction of a phenyl radical with 1,3-butadiene are summarized in the table below.

| Species | Description | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| C₆H₅• + C₄H₆ | Reactants | 0 | nih.govresearchgate.net |

| [C₁₀H₁₁]• | Initial Adduct Radical | (Bound Intermediate) | nih.govresearchgate.net |

| TS to 1,4-DHN + H | Exit Transition State for Cyclization | -66.9 | nih.govresearchgate.net |

| 1,4-Dihydronaphthalene + H• | Product (Major) | -97.9 | acs.org |

| 1-Phenyl-trans-1,3-butadiene + H• | Product (Minor) | -36.0 | acs.org |

These computational findings demonstrate that the formation of a dihydronaphthalene structure from a phenyl-butadiene system is a thermodynamically favorable, de facto barrierless process. nih.govacs.orgresearchgate.net This suggests that the this compound molecule possesses a stable core structure, but also that cyclization reactions involving the butadiene linker and the aromatic systems are highly plausible under appropriate thermal or photochemical conditions.

Advanced Spectroscopic Probes of Electronic Transitions and Excited State Dynamics in 1 4 Phenyl 1,3 Butadienyl Naphthalene

High-Resolution Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

High-resolution UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 1-(4-phenyl-1,3-butadienyl)naphthalene, this method reveals critical information about its ground and excited electronic states.

Analysis of Absorption Maxima (λmax) and Molar Extinction Coefficients

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, indicative of its extended π-conjugated system. The position of the absorption maximum (λmax) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are key parameters.

For instance, a study on silyl-substituted naphthalene (B1677914) derivatives showed that compared to naphthalene, these derivatives exhibit a shift in their absorption maxima to longer wavelengths by 8–9 nm and an increase in their molar absorption coefficients. nih.gov Similarly, the introduction of silylethynyl groups can cause significant bathochromic shifts and increases in molar extinction coefficients. nih.gov In the case of 1,4-bis-(trimethylsilylethynyl) derivative, the absorption maximum is strongly shifted to 347 nm with a molar extinction coefficient of 4.4 × 10⁴ mol⁻¹dm³cm⁻¹. nih.gov

The absorption characteristics of related compounds, such as 1-phenylnaphthalene (B165152) derivatives, have also been investigated. For example, 1-phenylnaphthalene-3-carboxylic acid exhibits multiple peaks in the UV-visible range between 200-800 nm. scholarsresearchlibrary.com The molar extinction coefficients for these derivatives are influenced by the substituents on the aromatic rings. scholarsresearchlibrary.com

Table 1: UV-Visible Spectrophotometric Analysis of Derivative β-benzoyl propionic acid This table is interactive. Click on the headers to sort the data.

| Arenes | Succinic anhydride | Derivative of β-benzoyl propionic acid P (2) | Molecular formula | Absorbance (A) | Molar extinction coefficient (log ε) |

|---|---|---|---|---|---|

| Benzene (B151609) | Succinic anhydride | β-benzoyl propionic acid (2a) | C10H10O3 | 276.8 | 0.404 |

| Toluene | Succinic anhydride | β-Toluenyl propionic acid (2b) | C11H12O3 | 287.9 | 3.92 |

| Naphthalene | Succinic anhydride | β-Naphthoyl propionic acid (2c) | C14H12O3 | 402.52 | 3.74 |

Data sourced from a study on UV-visible determination of synthetic compounds. scholarsresearchlibrary.com

Spectroscopic Shifts: Bathochromic, Hypsochromic, Hyperchromic Phenomena

Spectroscopic shifts in the absorption spectrum of this compound are influenced by structural modifications and the solvent environment. A bathochromic shift (red shift) to longer wavelengths is often observed with the extension of the conjugated system or the introduction of electron-donating groups. nih.gov Conversely, a hypsochromic shift (blue shift) to shorter wavelengths can occur due to factors that disrupt the planarity of the molecule.

An increase in the molar extinction coefficient is known as a hyperchromic effect , while a decrease is a hypochromic effect . For example, the introduction of silyl (B83357) groups not only causes a bathochromic shift but also a hyperchromic effect in naphthalene derivatives. nih.gov Studies on 1,4-diphenyl-1,3-butadienes have also explored how isomerization and solvent interactions can lead to shifts in their absorption spectra. researchgate.net

Vibrational Fine Structure and Environmental Perturbations

The UV-Vis absorption spectra of conjugated molecules like this compound often exhibit a vibrational fine structure, which corresponds to transitions to different vibrational levels within the excited electronic state. This fine structure can be particularly pronounced in non-polar solvents and at low temperatures.

Environmental perturbations, such as changes in solvent polarity, can significantly affect the absorption spectrum. High-resolution spectroscopic studies of naphthalene have detailed the vibrational fine structure and how it is influenced by chemical shifts at different carbon atom positions within the molecule. nih.gov The vibronic coupling, or the interaction between electronic and vibrational transitions, can lead to intensity borrowing from strongly allowed electronic states, as observed in phenylacetylene (B144264) derivatives. nist.gov The analysis of these fine structures provides detailed information about the geometry and vibrational modes of the molecule in its excited state. nist.govresearchgate.netnih.gov

Steady-State and Time-Resolved Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the properties of the excited state, including its lifetime, energy, and decay pathways.

Fluorescence Emission Characteristics and Quantum Yield Determination

Upon absorption of a photon, this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted due to energy loss in the excited state.

The fluorescence quantum yield (Φf) , which is the ratio of the number of photons emitted to the number of photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. For naphthalene, the quantum yield is 0.23 in cyclohexane. aatbio.comphotochemcad.com The introduction of substituents can significantly alter the quantum yield. For instance, silyl-substituted naphthalenes often exhibit increased fluorescence intensities. nih.govmdpi.com Naphthalene derivatives, in general, are known for their high quantum yields and photostability due to their rigid planar structure and large π-electron conjugation. nih.gov

Table 2: Photophysical Properties of Naphthalene and a Derivative This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 270 | - | 0.23 omlc.org |

| Naphthalene | - | 311 | 322 | - aatbio.com |

| Tetranaphthylcalix researchgate.netarene | Chloroform | - | 389 | Higher than unit model nih.gov |

Data compiled from various sources. omlc.orgaatbio.comnih.gov

Investigation of Solvatochromic Effects and Twisted Intramolecular Charge Transfer (TICT) States

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands with a change in the solvent polarity. This effect is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. The study of solvatochromic shifts provides insights into the nature of the excited state. mdpi.com

In some molecules with donor and acceptor groups linked by a single bond, photoexcitation can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netnih.govnih.govrsc.orgrsc.org In the TICT state, the donor and acceptor moieties are twisted perpendicularly to each other, resulting in a highly polar, non-emissive, or weakly emissive state with a large Stokes shift. The formation of TICT states is a significant non-radiative decay pathway that competes with fluorescence. nih.gov While direct evidence for TICT states in this compound is not explicitly detailed in the provided search results, the general principles of TICT formation in similar push-pull chromophores are well-established and could be relevant to understanding its photophysics. nih.gov

Singlet and Triplet Excited State Dynamics

The photophysical behavior of conjugated systems like this compound is governed by the dynamics of its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent decay pathways determine the molecule's fluorescent properties and photochemical reactivity. These processes are often studied using time-resolved techniques like transient absorption spectroscopy, which monitors the absorption of transient species like excited states. youtube.comnih.govyoutube.com

For conjugated polyenes such as diphenylpolyenes, which are structurally analogous to this compound, the initially formed excited singlet state (S₁) is typically short-lived. acs.orgnih.gov This state can decay through several competing channels:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Non-radiative Decay: Internal conversion back to the ground state without light emission, often involving significant conformational changes like cis-trans isomerization around the double bonds. researchgate.netnih.gov

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet (S₁) state to a triplet (T₁) excited state. nih.govlibretexts.org

Transient absorption spectroscopy allows for the direct observation of these states. For instance, after photoexcitation with a pump laser pulse, a secondary probe pulse measures the changes in absorption. youtube.comyoutube.com This can reveal the formation and decay of the S₁ state, as well as the appearance of the T₁ state, each with its own characteristic absorption spectrum. youtube.com In related carbazole (B46965) derivatives, electron transfer from the S₁ state can occur on a picosecond to nanosecond timescale, competing directly with intersystem crossing to the T₁ state. rsc.org

Table 1: Representative Excited State Properties for Conjugated Diarylpolyenes

| Property | Typical Value/Characteristic | Significance |

| S₁ State Lifetime | 100 ps - 10 ns nih.gov | Dictates the time window for fluorescence and competition with other decay pathways. |

| T₁ State Lifetime | > 1 µs acs.org | A long lifetime allows for triplet-sensitized reactions and phosphorescence. |

| Fluorescence Quantum Yield | Variable; often sensitive to solvent and temperature. | Measures the efficiency of light emission from the singlet state. |

| Intersystem Crossing Yield | Variable; depends on molecular structure and environment. nih.gov | Determines the efficiency of triplet state population. |

| Key Deactivation Pathway | Isomerization via twisting of C=C bonds. researchgate.netnih.gov | A common non-radiative decay channel in flexible polyenes, reducing fluorescence. |

Chiroptical Spectroscopy for Optically Active Phenyl-Butadienyl-Naphthalene Analogs

When a chromophoric system like phenyl-butadienyl-naphthalene is rendered chiral, it can interact differently with left- and right-circularly polarized light. This differential interaction gives rise to chiroptical properties, which are studied using techniques like Electronic Circular Dichroism (ECD). Chirality can be introduced into the system through various means, such as by synthesizing atropisomers where rotation around a single bond is sterically hindered, or by attaching a chiral substituent. For conjugated polymers, helical structures are a common source of chirality. hilarispublisher.comscivisionpub.comacs.org

Electronic Circular Dichroism (ECD) for Chirality Assessment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov An ECD spectrum plots the difference in absorption (ΔA) of left- and right-circularly polarized light as a function of wavelength. A positive or negative band in the ECD spectrum is known as a Cotton effect.

For a chiral analog of this compound, the ECD spectrum would be dominated by transitions associated with the extensive π-conjugated system. The sign and intensity of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the chromophores. In systems with multiple chromophores, such as the phenyl and naphthyl groups, their spatial arrangement can lead to through-space electronic interactions, a phenomenon known as exciton (B1674681) coupling. nih.gov The exciton chirality method (ECM) relates the sign of the resulting ECD "couplet" (two adjacent Cotton effects of opposite sign) to the handedness of the twist between the interacting chromophores, allowing for unambiguous assignment of the absolute configuration. nih.gov

Table 2: Hypothetical ECD Data for a Chiral Phenyl-Butadienyl-Naphthalene Analog

| Wavelength (nm) | Molar Circular Dichroism (Δε) | Band Assignment | Interpretation |

| 350 | +15 | π→π* (Exciton Couplet, Positive Lobe) | Corresponds to a specific electronic transition within the conjugated system. |

| 325 | -20 | π→π* (Exciton Couplet, Negative Lobe) | The negative sign of the second part of the couplet, combined with the first, indicates a specific spatial arrangement (e.g., a right-handed screw) between the chromophores. nih.gov |

| 280 | +5 | Localized Naphthalene Transition | A weaker band likely arising from an electronic transition localized primarily on the naphthalene moiety. |

Origins of Chiroptical Responses in Conjugated Polyene-Aromatic Systems

The chiroptical response in extended π-conjugated systems arises from their three-dimensional structure. In polymeric systems, this is often due to the formation of a helical superstructure where the polymer backbone twists with a preferred handedness. hilarispublisher.comscivisionpub.com This helical arrangement can be induced by chiral side chains or by polymerization in a chiral liquid crystal medium. scivisionpub.com The resulting ECD signal is a consequence of the helical arrangement of the π-π* transition dipoles along the polymer chain.

Advanced Vibrational Spectroscopy (Raman, IR) for Conformational and Aggregation States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the structure and bonding within a molecule. These techniques are particularly useful for studying the conformational flexibility of the butadienyl linker and for detecting the formation of intermolecular aggregates. Conformational analysis can be performed by comparing experimental spectra with theoretical calculations for different possible isomers (e.g., rotational isomers). nih.govmdpi.com

For this compound, the key conformational degrees of freedom are the rotations around the single bonds of the butadienyl chain, leading to different planar (s-cis, s-trans) or non-planar conformers. These different conformations would give rise to distinct vibrational frequencies, particularly for modes involving the C=C stretching and C-H bending of the diene unit.

Furthermore, Raman and UV-Vis spectroscopy can be powerful tools for studying molecular aggregation. mdpi.com When molecules of this compound aggregate in the solid state or in concentrated solutions, intermolecular interactions (e.g., π-stacking) can cause noticeable shifts in vibrational frequencies and changes in the electronic absorption spectrum. For example, the formation of H-aggregates (face-to-face stacking) often leads to a blue-shift in the absorption spectrum. mdpi.com In some related diphenylbutadiene derivatives, aggregation can lead to a phenomenon known as aggregation-induced emission (AIE), where the molecules become highly fluorescent in the aggregated state due to the restriction of intramolecular rotations that otherwise provide a non-radiative decay pathway. nih.gov

Table 3: Representative Vibrational Modes for Conformational and Aggregation Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Sensitivity |

| ~3060-3020 | Aromatic C-H Stretch | Sensitive to the electronic environment of the phenyl and naphthyl rings. |

| ~1620-1580 | Conjugated C=C Stretch (Butadiene) | Frequency and intensity are highly sensitive to the conformation (s-cis vs. s-trans) and conjugation length. Changes indicate aggregation. mdpi.com |

| ~1500-1400 | Aromatic Ring Skeletal Vibrations | Characteristic of the phenyl and naphthalene groups. Shifts can occur upon π-stacking. |

| ~1000-650 | C-H Out-of-Plane Bending | Sensitive to substitution patterns and steric interactions between the rings and the chain. |

Supramolecular Assembly and Crystal Engineering of Phenyl Butadienyl Naphthalene Systems

Directed Self-Assembly Strategies for Ordered Architectures

Directed self-assembly is a process where individual components, such as molecules, spontaneously organize into ordered structures under the guidance of an external template or force. wikipedia.orgresearchgate.net This approach combines the precision of "bottom-up" self-assembly with the long-range order of "top-down" fabrication. For π-conjugated molecules like 1-(4-phenyl-1,3-butadienyl)naphthalene, which possess a rigid and anisotropic shape, directed self-assembly can be employed to create well-defined nanostructures. researchgate.net

Strategies often involve the use of pre-patterned substrates, where surface chemistry or topography directs the alignment and packing of the molecules. wikipedia.org For instance, chemical line gratings on a substrate can guide the assembly of block copolymers, leading to coexisting ordered morphologies. wikipedia.org Similarly, techniques like Langmuir-Blodgett films can be used to assemble amphiphilic derivatives into highly organized mono- and bilayers. researchgate.net The goal is to translate the molecular-level properties of the phenyl-butadienyl-naphthalene unit to a macroscopic scale, creating materials with anisotropic charge transport or polarized light emission, which are crucial for electronic devices. aps.org

Role of Non-Covalent Interactions in Crystal Packing and Supramolecular Connectivity

Non-covalent interactions are the primary driving forces behind the self-assembly and crystallization of organic molecules. researchgate.netillinois.edu These interactions, though individually weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in the solid state. In phenyl-butadienyl-naphthalene systems, a delicate interplay between various non-covalent forces, including π-π stacking, hydrogen bonding (in derivatives), and weaker van der Waals forces, governs the final supramolecular architecture and, consequently, the material's properties. illinois.edu The analysis of these interactions is fundamental to crystal engineering, allowing for the prediction and design of new crystalline materials with desired functionalities.

The extended aromatic surfaces of the naphthalene (B1677914) and phenyl groups in this compound make π-π stacking a dominant interaction in its solid-state packing. acs.orgnih.gov This interaction arises from a combination of electrostatic, dispersion, and Pauli repulsion forces between the electron clouds of adjacent aromatic rings. nih.gov The geometry of π-π stacking can vary, commonly adopting either a face-to-face or a parallel-displaced arrangement to maximize attractive forces while minimizing repulsion. nih.gov

In related systems, crystal structures reveal that naphthalene rings can align face-to-face, while phenyl rings may engage in T-shaped π-π interactions with naphthalene systems. aps.org In co-crystals, such as naphthalene with octafluoronaphthalene, the π-π stacking between the complementary aromatic rings is the strongest and most defining interaction in the structure. northwestern.edu The strength and geometry of these stacking interactions are critical as they determine the degree of electronic coupling between adjacent molecules, which directly influences charge transport mobility. nih.gov

| Interaction Type | Description | Typical Inter-planar Distance (Å) | Impact on Properties |

| Face-to-Face Stacking | A cofacial arrangement where the centroids of two aromatic rings are aligned directly above one another. This is often electrostatically disfavored but can be stabilized by dispersion forces. | 3.3 - 3.8 | Strong electronic coupling, potentially leading to high charge mobility but also excimer formation. |

| Parallel-Displaced Stacking | A cofacial arrangement where one aromatic ring is offset relative to the other. This geometry is generally more stable than face-to-face as it reduces Pauli repulsion. nih.gov | 3.3 - 3.8 | Good balance of electronic coupling and structural stability, favorable for efficient charge transport. nih.gov |

| T-shaped (Edge-to-Face) Stacking | An arrangement where the edge of one aromatic ring (the C-H bonds) points towards the face (the π-system) of another. This is driven by electrostatic interactions between the partially positive hydrogen and the electron-rich π-cloud. | ~5.0 (H to ring centroid) | Weaker electronic coupling compared to cofacial arrangements, influences overall crystal packing. |

While the parent this compound molecule lacks strong hydrogen bond donors, the introduction of functional groups (e.g., -OH, -COOH, -CONH₂) onto the phenyl or naphthalene rings creates opportunities for robust hydrogen bonding networks. These directional interactions are a powerful tool in crystal engineering. For example, in related naphthalene derivatives, intermolecular hydrogen bonds between amide N-H and carbonyl oxygen groups can link molecules into extensive sheets. aps.org

Co-crystallization and Polymorphism of this compound Derivatives

Co-crystallization is a technique used to create new crystalline solids with modified physicochemical properties by combining two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. aps.org For this compound, co-crystallization with electron-deficient molecules (like perfluoroarenes) or electron-rich molecules could be used to form donor-acceptor complexes. northwestern.edu These co-crystals can exhibit charge-transfer interactions, leading to new optical and electronic properties not present in the individual components. aps.org The interactions driving co-crystal formation can be varied, including hydrogen bonds, halogen bonds, and π-hole···π interactions. aps.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. aps.orgkaust.edu.sa These different crystalline forms, or polymorphs, can exhibit significantly different properties, such as solubility, stability, color, and electronic behavior, despite being chemically identical. aps.org Polymorphism in derivatives of this compound can arise from different crystallization conditions (e.g., solvent, temperature), leading to variations in molecular conformation or intermolecular packing arrangements. For example, different hydrogen-bonding networks can give rise to distinct polymorphic forms. kaust.edu.sa The existence of polymorphism is a critical consideration in materials science, as controlling the formation of a specific polymorph is essential for reproducible device performance.

| Type of Polymorphism | Description | Example Driver |

| Packing Polymorphism | Molecules have the same conformation but pack differently in the crystal lattice. | Different non-covalent interaction motifs (e.g., stacking vs. herringbone). aps.org |

| Conformational Polymorphism | Molecules adopt different conformations (e.g., due to rotation around single bonds) in different crystal structures. | Torsional flexibility in the butadienyl linker. aps.org |

| Synthon Polymorphism | Molecules are linked by different types of supramolecular synthons (structural units formed by intermolecular interactions). | Competition between different possible hydrogen-bonding sites. aps.org |

Excitation Energy Transfer Processes within Supramolecular Scaffolds

When molecules are arranged in close proximity within a supramolecular assembly, an electronically excited molecule (a donor) can transfer its excitation energy to a nearby molecule (an acceptor). wikipedia.orgillinois.edu This non-radiative process, known as excitation energy transfer (EET), is fundamental to the function of many photonic materials and devices. nih.govpicoquant.com The ordered arrangement within crystals or self-assembled structures of phenyl-butadienyl-naphthalene systems provides an ideal platform for efficient EET.

A primary mechanism for EET is Förster Resonance Energy Transfer (FRET) , which occurs via a non-radiative dipole-dipole coupling between the donor and acceptor. wikipedia.orgspiedigitallibrary.org The efficiency of FRET is highly sensitive to the distance between the chromophores (proportional to 1/r⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.govspiedigitallibrary.org In a well-ordered supramolecular scaffold, these parameters can be precisely controlled. For example, in a co-crystal of two different phenyl-butadienyl-naphthalene derivatives, one could act as a donor and the other as an acceptor, facilitating directional energy flow.

If the molecules in the assembly are identical, repeated EET between them can occur, leading to excitation energy migration or exciton (B1674681) diffusion. illinois.eduaps.org This process allows the excitation energy (exciton) to travel through the material until it is trapped at a defect site, an acceptor molecule, or decays radiatively. illinois.edu Efficient energy migration is crucial for applications such as organic photovoltaics, where excitons must travel to a donor-acceptor interface to generate charge, and in organic light-emitting diodes (OLEDs), where energy can be funneled to emissive guest molecules. researchgate.netpicoquant.com

Applications in Organic Optoelectronic and Photonic Materials

The combination of a highly conjugated π-system, well-defined molecular structure, and the ability to form ordered supramolecular assemblies makes this compound and its derivatives promising candidates for various organic optoelectronic and photonic applications. spiedigitallibrary.orgrsc.org The electronic and photophysical properties that arise from their solid-state organization are directly relevant to device performance. nih.gov

Organic Field-Effect Transistors (OFETs): The efficiency of charge transport in an OFET is highly dependent on the molecular packing in the active layer. The strong tendency for π-π stacking in phenyl-butadienyl-naphthalene systems can facilitate the formation of well-ordered crystalline domains with significant electronic coupling, which is a prerequisite for high charge carrier mobility. aps.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): The extended conjugation of the phenyl-butadienyl-naphthalene core suggests it could function as a blue-light emitting material, a class of emitters that remains a challenge for stable and efficient OLEDs. nih.gov Furthermore, in a host-guest system, these molecules could serve as a host material, where efficient energy migration through the host matrix funnels excitons to emissive dopant molecules. picoquant.com

Organic Photovoltaics (OPVs): In OPV devices, light absorption creates excitons that must diffuse to a donor-acceptor interface to be separated into free charges. The potential for efficient excitation energy migration within ordered domains of phenyl-butadienyl-naphthalene derivatives makes them suitable as donor or acceptor components in bulk heterojunction solar cells. aps.org

Photonic Materials and Sensors: The sensitivity of the fluorescence properties of π-conjugated molecules to their local environment can be exploited for chemical sensing. Supramolecular assemblies of these compounds could be designed to change their emission color or intensity upon binding to a target analyte, due to conformational changes or disruptions in the intermolecular packing that affect energy transfer processes. wikipedia.org

| Application | Key Property of Phenyl-Butadienyl-Naphthalene Systems | Relevant Supramolecular Feature |

| OFETs | High Charge Carrier Mobility | Ordered crystal packing with strong π-π stacking for efficient intermolecular charge hopping. aps.org |

| OLEDs | High Photoluminescence Quantum Yield, Tunable Emission Color | Controlled aggregation to prevent fluorescence quenching; energy transfer in host-guest systems. picoquant.comnih.gov |

| OPVs | Broad Absorption Spectrum, High Exciton Diffusion Length | Ordered domains for efficient energy migration to donor-acceptor interfaces. aps.org |

| Sensors | Environment-sensitive Fluorescence | Porous frameworks or assemblies where analyte binding perturbs π-stacking or FRET efficiency. wikipedia.org |

Chemical Transformations and Reactivity of 1 4 Phenyl 1,3 Butadienyl Naphthalene

Electrophilic Aromatic Substitution on Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. pearson.com In 1-(4-phenyl-1,3-butadienyl)naphthalene, both the naphthalene and phenyl rings can undergo EAS, though their reactivity and the position of substitution are influenced by the substituents already present. vanderbilt.edu

The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic rings. libretexts.org Substituents can be classified as either activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). vanderbilt.edu They also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

Naphthalene Ring: Naphthalene is inherently more reactive than benzene (B151609) in electrophilic aromatic substitution. msu.edu Substitution typically occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). stackexchange.com This preference is due to the greater stability of the carbocation intermediate (naphthalenonium ion) formed during α-attack, which can be stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring. stackexchange.comyoutube.com

The 1-(4-phenyl-1,3-butadienyl) group attached at the C1 position of the naphthalene ring acts as an activating group due to the electron-donating nature of the extended π-system. As an alkyl-type substituent, it is an ortho-, para-director. However, in the context of the naphthalene ring system, this directs incoming electrophiles primarily to the C4 and C5 positions. The C8 position (peri-position) is also an ortho-like position but is sterically hindered by the bulky phenylbutadienyl substituent. Therefore, electrophilic attack is most likely at the C4 and C5 positions of the naphthalene core.

Phenyl Ring: On the phenyl ring, the -(1,3-butadienyl)naphthalene substituent acts as an electron-donating group, activating the ring for electrophilic substitution. It directs incoming electrophiles to the ortho (C2', C6') and para (C4') positions. Given that the para position is already occupied by the butadienyl chain linkage, further substitution will be directed to the ortho positions of the phenyl ring.

The interplay of these directing effects allows for regioselective functionalization, enabling the synthesis of a wide array of derivatives. researchgate.netnih.gov However, controlling the reaction to achieve substitution on only one of the two aromatic rings can be challenging and may require specific reaction conditions or the use of directing groups. researchgate.netnih.gov

| Substituent Type | Directing Effect | Reactivity Effect | Examples |

|---|---|---|---|

| Strongly Activating | Ortho-, Para- | Activating | -NH2, -OH, -OR |

| Moderately Activating | Ortho-, Para- | Activating | -NHCOR, -OCOR |

| Weakly Activating | Ortho-, Para- | Activating | -R (Alkyl), -Ar (Aryl) |

| Weakly Deactivating | Ortho-, Para- | Deactivating | -F, -Cl, -Br, -I |

| Moderately Deactivating | Meta- | Deactivating | -C≡N, -SO3H, -CHO, -COR |

| Strongly Deactivating | Meta- | Deactivating | -NO2, -NR3+, -CF3 |

Chemical Reactions Involving the 1,3-Butadienyl Moiety

The conjugated diene system is a highly reactive functional group, susceptible to a variety of chemical transformations that are distinct from those of the aromatic rings.

The 1,3-butadienyl moiety can undergo electrophilic addition reactions. When an electrophile like HBr adds to a conjugated diene, two main products can be formed: the 1,2-addition product and the 1,4-addition product. hu.edu.jo The distribution of these products is often dependent on the reaction temperature. hu.edu.jo

Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, which typically has a lower activation energy and is formed faster. hu.edu.jo

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. This allows the initially formed products to equilibrate, leading to a predominance of the more stable 1,4-addition product. hu.edu.jo

In the case of this compound, addition reactions would lead to a variety of regio- and stereoisomers. The conjugated system can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component, reacting with a suitable dienophile.

Monomers containing a 1-phenyl-1,3-butadiene (B73350) skeleton have demonstrated the ability to undergo polymerization. researchgate.netnih.gov Coordination polymerization of various phenyl-substituted 1,3-butadiene (B125203) derivatives using catalysts like CpTiCl₃/MAO has been reported. rsc.org These polymerizations can proceed via different addition patterns, primarily 1,4-addition or 3,4-addition, leading to polymers with distinct microstructures and properties. researchgate.net

For instance, the polymerization of (E)-1-phenyl-1,3-butadiene (PBD) with a CpTiCl₃/MAO system yields copolymers with high 1,4-selectivity. nih.govrsc.org It is expected that this compound could also serve as a monomer or comonomer in such reactions. The resulting polymers would feature bulky naphthalene pendants, which would significantly influence the material's properties, such as its glass transition temperature (Tg), thermal stability, and optical characteristics. The presence of substituents on either the phenyl or naphthalene rings can affect the monomer's reactivity and the properties of the resulting polymer. rsc.org For example, monomers with electron-donating groups like methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) were found to be unreactive under certain coordination polymerization conditions. rsc.org

| Monomer | Catalyst System | Comonomer | Resultant Polymer Structure | Reference |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene (PBD) | Alkyl lithium in hydrocarbon | None (Homopolymer) | ~50-60% trans-1,4; ~24-28% cis-1,4; ~8-24% 3,4 | researchgate.net |

| 1-Phenyl-1,3-butadiene (PBD) | Sodium naphthalene in THF | None (Homopolymer) | ~78-84% trans-1,4; ~8-13% cis-1,4; ~8-10% 3,4 | researchgate.net |

| (E)-1-Phenyl-1,3-butadiene (PBD) | CpTiCl3/MAO | 1,3-Butadiene | Copolymer with high 1,4-selectivity | nih.govrsc.org |

| 1-Phenethyl-1,3-butadiene (PEBD) | CpTiCl3/MAO | 1,3-Butadiene | Copolymer with high 1,4-selectivity | rsc.org |

Oxidation and Reduction Chemistry of the Extended Conjugated System

The extended π-conjugation in this compound makes it susceptible to both oxidation and reduction reactions. The redox potentials are influenced by the electronic nature of the entire molecule.

Oxidation: The naphthalene ring itself can be oxidized under harsh conditions, for example, with acidic KMnO₄ to yield phthalic acid. wordpress.com The presence of the activating phenylbutadienyl substituent would likely make the naphthalene ring more susceptible to oxidation compared to unsubstituted naphthalene. The extended diene system is also prone to oxidation, which could lead to cleavage of the double bonds or the formation of epoxides. In electrochemical studies of related conjugated systems like 1,4-diaryl-1,3-butadiynes, it has been shown that such molecules can undergo one- and two-electron oxidation processes. beilstein-journals.org The introduction of electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize.

Reduction: Catalytic hydrogenation can reduce the double bonds of the butadienyl chain. Depending on the conditions and catalyst used, it may be possible to selectively hydrogenate the diene without affecting the aromatic rings. More forceful reduction conditions, similar to those used for naphthalene (e.g., catalytic hydrogenation under high pressure), can lead to the reduction of one or both aromatic rings, forming tetralin or decalin-like structures. msu.edu Electrochemical reduction is also possible. In studies of related diarylbutadiynes, quasi-reversible reduction waves were observed, with electron-withdrawing substituents like nitro groups facilitating the reduction process. beilstein-journals.org

Derivatization for Tailored Molecular Properties

The chemical reactivity of this compound allows for its derivatization to fine-tune its molecular properties for specific applications, such as in materials science or as molecular probes. nih.govbeilstein-journals.org

Introducing Solubilizing Groups: For many applications, particularly in solution-based processing or biological systems, increasing the solubility of this large, hydrophobic molecule is crucial. Solubilizing groups, such as long alkyl chains or oligo(ethylene glycol) chains, can be introduced. This is typically achieved by first functionalizing one of the aromatic rings (e.g., via Friedel-Crafts acylation as a handle) and then elaborating that functional group into the desired solubilizing moiety.

Introducing Electron Donor/Acceptor Moieties: Introducing electron-donating groups (donors) and electron-accepting groups (acceptors) onto the π-conjugated framework creates a "push-pull" system. mdpi.comresearchgate.net This charge polarization can lead to significant changes in the molecule's electronic and optical properties, such as its absorption and fluorescence spectra. researchgate.net

Electron-Donating Groups (Donors): Groups like amino (-NR₂), methoxy (-OCH₃), or hydroxyl (-OH) can be introduced onto the naphthalene or phenyl rings, typically via electrophilic substitution or nucleophilic substitution on a pre-functionalized ring (e.g., a bromo-derivative). unizin.orgresearchgate.net

Electron-Accepting Groups (Acceptors): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) can be installed, most commonly through electrophilic nitration or Friedel-Crafts acylation. unizin.orgnih.gov

By placing a donor on one end of the conjugated system and an acceptor on the other, a molecule with a strong intramolecular charge-transfer character can be synthesized. For example, installing a dimethylamino group on the naphthalene ring and a nitro group on the phenyl ring would create a D-π-A (Donor-π-Acceptor) molecule with potentially interesting nonlinear optical properties. Covalent organic frameworks have been constructed using electron-rich naphthalene donors and electron-deficient acceptors for applications in photocatalysis. rsc.org

| Property to Tailor | Group Type | Examples | Typical Introduction Method |

|---|---|---|---|

| Electronic Properties (Push-Pull Systems) | Electron-Donating | -NH2, -N(CH3)2, -OH, -OCH3 | Electrophilic Substitution (if activating), Nucleophilic Substitution |

| Electron-Accepting | -NO2, -CN, -CHO, -COCH3 | Electrophilic Aromatic Substitution | |

| Solubility | Solubilizing Groups | -SO3H, Long Alkyl Chains, Polyethylene Glycol (PEG) | Sulfonation, Friedel-Crafts Alkylation/Acylation followed by modification |

Emerging Research Frontiers and Outlook for Phenyl Butadienyl Naphthalene Compounds

Rational Design Principles for Tunable Optoelectronic Properties

The ability to systematically modify the electronic and optical properties of 1-(4-phenyl-1,3-butadienyl)naphthalene derivatives is crucial for their application in specialized devices. Rational design principles focus on establishing clear structure-property relationships to achieve desired functionalities. Key strategies involve the strategic placement of electron-donating and electron-withdrawing groups, extension of the π-conjugation, and control over the molecular geometry.

By introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) at specific positions on the phenyl or naphthalene (B1677914) rings, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely modulated. This tuning of the HOMO-LUMO energy gap directly influences the absorption and emission wavelengths of the molecule. For instance, a donor-π-acceptor (D-π-A) architecture can be created by placing a donor on one end of the molecule and an acceptor on the other, which often leads to intramolecular charge transfer (ICT) characteristics, resulting in red-shifted absorption and emission spectra. researchgate.netresearchgate.net

The extension of the π-conjugated system, for example by introducing additional unsaturated linkages or fused aromatic rings, generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. nih.gov The planarity of the molecule also plays a significant role; a more planar conformation enhances π-orbital overlap, leading to more efficient conjugation and stronger absorption. Conversely, introducing bulky substituents that induce a twist in the molecular backbone can disrupt conjugation, leading to a hypsochromic (blue) shift.

| Substituent Group | Position | Effect on HOMO/LUMO | Predicted Change in Absorption/Emission |

|---|---|---|---|

| -OCH₃ (Methoxy) | para-position of Phenyl ring | Raises HOMO | Red-shift |

| -NO₂ (Nitro) | para-position of Phenyl ring | Lowers LUMO | Red-shift |

| -N(CH₃)₂ (Dimethylamino) | Naphthalene ring | Significantly raises HOMO | Significant red-shift |

| -CN (Cyano) | Naphthalene ring | Significantly lowers LUMO | Significant red-shift |

| tert-Butyl | ortho-position of Phenyl ring | Induces steric hindrance, reducing planarity | Blue-shift |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deep understanding of the excited-state dynamics and photochemical pathways of this compound derivatives is essential for optimizing their performance in optoelectronic devices. Advanced spectroscopic techniques provide the necessary tools to probe these processes in real-time.

Time-resolved fluorescence spectroscopy, including time-correlated single-photon counting (TCSPC), can reveal the lifetimes of excited states and provide information about competing radiative and non-radiative decay pathways. For compounds exhibiting intramolecular charge transfer, solvatochromism studies using steady-state and time-resolved fluorescence can elucidate the nature of the excited state by monitoring changes in emission spectra as a function of solvent polarity. researchgate.netmdpi.com

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states, such as singlet and triplet states, as well as charge-separated states. By using femtosecond or picosecond laser pulses, it is possible to monitor the formation and decay of these transient species, providing direct mechanistic insights into processes like intersystem crossing and charge recombination.

Resonance Raman spectroscopy can offer detailed information about the vibrational modes of the molecule in its ground and excited states. researchgate.net By tuning the excitation wavelength to match an electronic absorption band, specific vibrational modes coupled to the electronic transition can be enhanced, providing insights into the structural changes that occur upon photoexcitation.

Integration into Hybrid Organic-Inorganic Materials

The incorporation of this compound derivatives into hybrid organic-inorganic materials represents a promising avenue for the development of novel functional materials with synergistic properties. These hybrid materials can combine the desirable processing characteristics and tunable optical properties of the organic component with the robustness, thermal stability, and electronic properties of the inorganic host.

One approach involves the synthesis of periodic mesoporous organosilicas (PMOs), where the phenyl-butadienyl-naphthalene moiety is covalently integrated into the silica framework. pku.edu.cn This can be achieved by functionalizing the organic molecule with trialkoxysilane groups, which can then undergo co-condensation with a silica precursor like tetraethoxy orthosilane (TEOS). pku.edu.cn Such integration can lead to materials with high surface areas, ordered pore structures, and enhanced thermal stability due to the strong π-π interactions between the organic groups within the pore walls. pku.edu.cn The optical properties of the embedded chromophore, such as fluorescence, can be influenced by its aggregation state within the silica matrix. pku.edu.cn

Another strategy involves the use of these organic compounds as ligands for metal-organic frameworks (MOFs) or as surface modifiers for semiconductor quantum dots. In MOFs, the phenyl-butadienyl-naphthalene unit can act as a light-harvesting antenna, absorbing light and transferring the excitation energy to the metal nodes or other guest molecules within the framework. When used to functionalize quantum dots, these molecules can improve charge separation and transport at the organic-inorganic interface in hybrid solar cells or light-emitting diodes.

Computational Materials Design and High-Throughput Screening for Functional Derivatives

Computational methods are becoming indispensable tools for accelerating the discovery and design of new functional materials, and phenyl-butadienyl-naphthalene derivatives are no exception. arxiv.orgresearchgate.netresearchgate.net Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the optical absorption and emission properties, of novel derivatives before their synthesis. researchgate.net This computational pre-screening allows researchers to prioritize synthetic targets with the most promising properties for a given application.

High-throughput screening (HTS) combines these computational methods with automated workflows to rapidly evaluate large virtual libraries of candidate molecules. arxiv.orgresearchgate.net In the context of this compound, an HTS workflow could involve:

Library Generation: Creating a virtual library of thousands of derivatives by systematically varying the type and position of substituents on the phenyl and naphthalene rings.

Property Calculation: Using DFT and TD-DFT to calculate key properties for each molecule, such as the HOMO-LUMO gap, absorption spectrum, and excited-state lifetime. researchgate.netarxiv.org

Screening and Filtering: Applying a set of criteria to filter the library and identify candidates with the desired properties (e.g., strong absorption in a specific region of the solar spectrum for photovoltaic applications).

Data Analysis and Visualization: Using data mining techniques to identify structure-property relationships and guide the design of the next generation of molecules.

This computational approach can significantly reduce the time and experimental effort required to discover new materials with tailored optoelectronic properties, paving the way for the rapid development of advanced organic electronic devices. arxiv.org

| Step | Description | Computational Tools | Key Performance Indicators (KPIs) |

|---|---|---|---|

| 1. Virtual Library Creation | Automated generation of molecular structures with diverse functional groups at various positions. | Chemical informatics toolkits (e.g., RDKit) | Number of unique structures generated. |

| 2. Geometry Optimization | Calculation of the lowest energy conformation for each molecule. | Density Functional Theory (DFT) | Convergence of geometry. |

| 3. Electronic Property Calculation | Determination of HOMO/LUMO energies and the resulting energy gap. | DFT | HOMO-LUMO gap (eV). |

| 4. Optical Property Prediction | Calculation of the absorption spectrum and major electronic transitions. | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelength (λmax), Oscillator strength. |

| 5. Candidate Selection | Filtering of the database based on target property ranges. | Custom screening scripts | Number of "hit" molecules meeting all criteria. |

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing and characterizing 1-(4-Phenyl-1,3-butadienyl)naphthalene?

Answer:

Synthesis typically involves coupling reactions between naphthalene derivatives and phenyl-butadienyl precursors. For example, Suzuki-Miyaura cross-coupling or Heck reactions may be employed to introduce the 4-phenyl-1,3-butadienyl moiety. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm regioselectivity and purity.